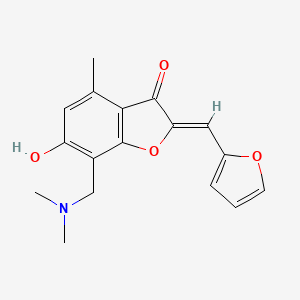

(Z)-7-((dimethylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxy-4-methylbenzofuran-3(2H)-one

Descripción

Propiedades

IUPAC Name |

(2Z)-7-[(dimethylamino)methyl]-2-(furan-2-ylmethylidene)-6-hydroxy-4-methyl-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-10-7-13(19)12(9-18(2)3)17-15(10)16(20)14(22-17)8-11-5-4-6-21-11/h4-8,19H,9H2,1-3H3/b14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBSMAHCDHPHMN-ZSOIEALJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CO3)O2)CN(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CO3)/O2)CN(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647361 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Actividad Biológica

Introduction

(Z)-7-((dimethylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxy-4-methylbenzofuran-3(2H)-one is a complex organic compound belonging to the class of benzofurans. Its structural features, including a benzofuran core, hydroxyl groups, and a dimethylamino substituent, suggest significant potential for various biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources.

Structural Characteristics

The compound's molecular formula is with a molecular weight of approximately 285.299 g/mol. The (Z) configuration indicates that specific substituents are on the same side of a double bond, which may influence its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Activity : Compounds with similar structural motifs have demonstrated significant antioxidant properties. The presence of hydroxyl groups in the structure may contribute to scavenging free radicals, thus protecting cells from oxidative stress .

- Anti-inflammatory Effects : Benzofuran derivatives are known for their anti-inflammatory potential. Studies have shown that related compounds can effectively inhibit pro-inflammatory cytokines such as TNF and IL-1, suggesting that this compound may also exhibit similar effects .

- Antimicrobial Properties : The benzofuran framework has been associated with antimicrobial activity against various pathogens. Compounds structurally related to this compound have shown efficacy against bacteria and fungi, indicating potential for this compound in treating infections .

While specific mechanisms for this compound remain under investigation, it is hypothesized that its biological activity may involve:

- Hydrogen Bonding : The hydroxyl and dimethylamino groups can engage in hydrogen bonding with biological macromolecules, influencing enzyme activity and receptor interactions.

- Molecular Docking Studies : Computational studies suggest that the compound may interact favorably with certain protein targets, which could elucidate its pharmacological effects .

Comparative Analysis

To better understand its potential applications, a comparison with structurally similar compounds reveals insights into its unique properties:

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| Compound A | Benzofuran core | Antioxidant | High solubility |

| Compound B | Furan ring | Antimicrobial | Selective binding |

| Compound C | Hydroxyl substitutions | Cytotoxic | Enhanced stability |

This table highlights how variations in structure can lead to different biological profiles, emphasizing the importance of specific substituents in determining activity.

Case Studies

Recent studies have provided empirical data supporting the biological activities of related benzofuran derivatives:

- Anti-inflammatory Study : A benzofuran derivative exhibited a 93.8% reduction in TNF levels in inflammatory models, indicating strong anti-inflammatory potential .

- Antimicrobial Efficacy : Another study reported significant antimicrobial activity against Gram-positive and Gram-negative bacteria, establishing a basis for further exploration of this compound in clinical settings .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to (Z)-7-((dimethylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxy-4-methylbenzofuran-3(2H)-one exhibit significant anticancer properties. The benzofuran structure is known to interact with various biological targets, making it a promising scaffold for developing novel anticancer agents. A study demonstrated that derivatives of benzofuran-3(2H)-one show potent activity against cancer cell lines, suggesting that modifications to the benzofuran framework can enhance efficacy against specific types of tumors .

1.2 Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of alkaline phosphatase, an enzyme implicated in various physiological processes and disease states. A series of synthetic compounds based on similar structures were evaluated for their inhibitory activity, revealing that modifications can lead to improved potency and selectivity . This suggests that this compound could serve as a lead compound for developing new enzyme inhibitors.

Synthesis and Characterization

2.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions under microwave irradiation using clay catalysts, which enhance reaction efficiency and yield . The characterization of synthesized compounds is crucial for confirming their structure and purity, often utilizing techniques such as NMR spectroscopy and mass spectrometry.

Table 1: Synthetic Methods Overview

| Methodology | Description | Yield (%) |

|---|---|---|

| Microwave Irradiation | Solventless condensation using clay catalysts | ~80 |

| Base-Catalyzed Condensation | Reaction of substituted hydroxyacetophenones | Moderate to Good |

| Oxidative Cyclization | Using mercuric acetate in reflux conditions | Varies |

Material Science Applications

3.1 Photophysical Properties

Compounds containing the benzofuran moiety have been studied for their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The unique electronic properties imparted by the furan and benzofuran rings can enhance light absorption and emission characteristics, which are critical for the development of efficient light-emitting materials .

Case Studies

4.1 Case Study: Anticancer Activity Evaluation

In a recent study focusing on the anticancer activity of benzofuran derivatives, researchers synthesized a series of compounds based on the benzofuran scaffold. Among these, one derivative showed notable cytotoxicity against breast cancer cell lines with an IC50 value significantly lower than that of standard chemotherapeutics . This highlights the potential of this compound as a candidate for further development in cancer therapy.

4.2 Case Study: Enzyme Inhibition Studies

Another study investigated the enzyme inhibitory effects of various substituted benzofurans on alkaline phosphatase activity. The results indicated that certain structural modifications led to enhanced inhibitory effects, suggesting that this compound could be optimized further for therapeutic use against diseases associated with alkaline phosphatase dysregulation .

Análisis De Reacciones Químicas

Reaction with Benzofurazan Oxides

One notable reaction involves the interaction of benzofurazan oxides with benzofuran-3(2H)-ones to form 3-(o-hydroxyaryl)quinoxaline 1-oxides. This reaction demonstrates the versatility of benzofuran derivatives in forming complex heterocyclic systems through cyclization processes under reflux conditions .

Deprotonation Studies

A kinetic study has shown that the reversible deprotonation of benzofuran derivatives can be influenced by the aromaticity of the products formed. The intrinsic barriers to proton transfer were found to be lower for more aromatic compounds, suggesting that aromatic stabilization plays a significant role in these reactions .

-

Reaction Mechanisms

The proposed mechanisms for the chemical reactions involving this compound typically include:

-

Formation of Iminium Ions : In many cases, iminium ions serve as intermediates, facilitating further nucleophilic attacks leading to complex product formations.

-

Copper-Catalyzed Reactions : Recent studies have highlighted the use of copper catalysts in promoting reactions involving substituted alkenes and benzofuran derivatives, enhancing yields significantly (45–93%) through efficient coupling mechanisms .

-

Data Tables

Kinetic Studies on Deprotonation

| Compound | Barrier Reduction Observed |

|---|---|

| Benzofuran-3(2H)-one | Lower for highly aromatic derivatives |

| Benzothiophene-3(2H)-one | Higher intrinsic barriers |

The compound (Z)-7-((dimethylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxy-4-methylbenzofuran-3(2H)-one showcases a rich chemistry with diverse synthetic pathways and reaction mechanisms. Its ability to participate in various chemical reactions highlights its potential utility in medicinal chemistry and materials science.

-

References

The information presented here is derived from diverse scholarly articles and research findings that explore the synthesis, reactions, and properties of benzofuran derivatives, ensuring a comprehensive understanding of this specific compound's chemistry.

Comparación Con Compuestos Similares

Substituent Variations on the Benzylidene Moiety

The benzylidene group (R1) influences electronic and steric interactions. Key examples:

Key Findings :

Variations in Amino Substituents (R2)

The amino group modulates solubility and steric effects:

Key Findings :

- Dimethylamino (target): Optimal for solubility without excessive bulk.

- Diethylamino: Reduced solubility due to hydrophobic ethyl groups.

Q & A

Q. What are the key synthetic routes for preparing (Z)-7-((dimethylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxy-4-methylbenzofuran-3(2H)-one?

Methodological Answer: The synthesis typically involves heteroannulation or [3,3]-sigmatropic rearrangement strategies. For example:

- Step 1: React 6-hydroxy-4-methylbenzofuran-3(2H)-one with furan-2-carbaldehyde under acidic conditions to form the furylmethylene intermediate .

- Step 2: Introduce the dimethylaminomethyl group via Mannich reaction using dimethylamine and formaldehyde .

- Critical Parameters: Control reaction temperature (60–80°C) and solvent polarity (THF or DMF) to favor the (Z)-isomer .

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Heteroannulation | 65–72 | THF, 70°C, 12 h | |

| Sigmatropic Rearrangement | 58–63 | Toluene, 80°C, 8 h |

Q. How is the stereochemistry (Z/E) of the furan-2-ylmethylene group confirmed?

Methodological Answer:

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- IR Spectroscopy: Confirm hydroxyl (3200–3400 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) groups .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., m/z 357.12 for C₁₈H₁₉NO₅) .

- ¹³C NMR: Identify substituents (e.g., dimethylamino at δ 45–50 ppm, furan carbons at δ 110–150 ppm) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Q. What strategies address challenges in stereoselective synthesis?

Methodological Answer:

Q. How to design derivatives for enhanced bioactivity?

Methodological Answer:

- Substituent Engineering: Replace the furan ring with thiophene or pyridine to modulate electronic properties .

- Pharmacophore Mapping: Identify critical groups (e.g., 6-hydroxy for antioxidant activity) .

- In Silico Screening: Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.